6-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
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Overview
Description
6-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is an organic compound that features a pyridine ring substituted with a formyl group, a carboxamide group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide typically involves multiple steps. One common approach is to start with a pyridine derivative and introduce the formyl and carboxamide groups through functional group transformations. The dioxaborolane moiety can be introduced via a Suzuki coupling reaction using a boronic acid or ester precursor .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The dioxaborolane moiety can participate in Suzuki coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are commonly used in Suzuki coupling reactions
Major Products
Oxidation: 6-carboxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide.
Reduction: 6-hydroxymethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide.
Substitution: Various biaryl compounds depending on the coupling partner
Scientific Research Applications
6-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide depends on its specific application:
Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity.
Ligand Binding: It can function as a ligand that binds to specific molecular targets, modulating their activity and leading to various biological effects.
Material Properties: In materials science, the compound’s unique structure can impart desirable properties such as stability, conductivity, or reactivity to the materials it is incorporated into
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Uniqueness
6-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is unique due to the presence of both formyl and carboxamide groups on the pyridine ring, which can provide additional sites for chemical modification and enhance its reactivity and versatility in various applications .
Properties
Molecular Formula |
C13H17BN2O4 |
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Molecular Weight |
276.10 g/mol |
IUPAC Name |
6-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H17BN2O4/c1-12(2)13(3,4)20-14(19-12)9-5-8(11(15)18)6-16-10(9)7-17/h5-7H,1-4H3,(H2,15,18) |
InChI Key |
JDEILWKRCUQEHH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C=O)C(=O)N |
Origin of Product |
United States |
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